

### 11(E)-Vaccenyl acetate molecular structure

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Compound of Interest

Compound Name: 11(E)-Vaccenyl acetate

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An In-depth Technical Guide to the Molecular Structure of 11(E)-Vaccenyl Acetate

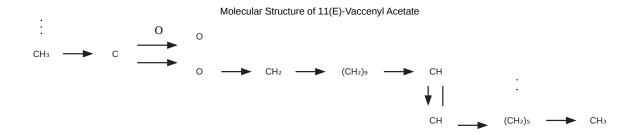
#### **Abstract**

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of **11(E)-Vaccenyl acetate**. As the trans isomer of the well-characterized Drosophila melanogaster pheromone, cis-vaccenyl acetate, this molecule is of significant interest to researchers in chemical ecology, organic synthesis, and drug development. This document details its physicochemical properties, provides predicted spectroscopic data for structural elucidation, and outlines detailed experimental protocols for its synthesis and analysis by modern analytical techniques.

# Molecular Structure and Physicochemical Properties

11(E)-Vaccenyl acetate, systematically named (11E)-octadecen-1-yl acetate, is a long-chain, unsaturated ester.[1] Its structure consists of an 18-carbon chain with a single double bond between carbons 11 and 12 in the trans (E) configuration. An acetate functional group is esterlinked to the first carbon (C1) of the chain. This compound is a geometric isomer of 11(Z)-vaccenyl acetate (also known as cis-vaccenyl acetate or cVA), a potent pheromone in fruit flies. [2][3]





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Caption: 2D chemical structure of 11(E)-Vaccenyl acetate.

#### **Chemical Identifiers and Properties**

Quantitative data for **11(E)-Vaccenyl acetate** is not widely published; therefore, data for its well-studied cis-isomer is provided for reference, as the physical properties are expected to be very similar.



Property	Value	Reference(s)
IUPAC Name	(11E)-Octadec-11-en-1-yl acetate	[1]
Synonyms	(E)-11-Octadecen-1-yl acetate, E-11-Octadecen-1-ol acetate	[1]
CAS Number	69282-64-0	[1]
Molecular Formula	C20H38O2	[1]
Molecular Weight	310.51 g/mol	[1]
Boiling Point	379.5 ± 11.0 °C at 760 mmHg (for Z-isomer)	[4]
Density	$0.9 \pm 0.1$ g/cm <sup>3</sup> (for Z-isomer)	[4]
Flash Point	87.8 ± 17.6 °C (for Z-isomer)	[4]
Index of Refraction	1.455 (for Z-isomer)	[4]
LogP	8.69 (for Z-isomer)	[4]
Solubility	Soluble in organic solvents like ethanol, DMSO, and DMF.[5]	

#### **Spectroscopic Analysis**

Spectroscopic analysis is critical for the structural confirmation of **11(E)-Vaccenyl acetate**, distinguishing it from its (Z)-isomer and other impurities.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The NMR spectrum provides detailed information about the carbon-hydrogen framework. The key distinguishing features for the (E)-isomer are the chemical shifts and coupling constants of the olefinic protons.

Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts (in CDCl<sub>3</sub>)



Atom Position(s)	Predicted <sup>1</sup> H Shift (ppm)	Predicted <sup>13</sup> C Shift (ppm)	Notes
C20-H3 (Acetate CH3)	~2.04 (s)	~21.0	Sharp singlet characteristic of an acetate methyl group. [6]
C1-H2 (-O-CH2-)	~4.05 (t)	~64.7	Triplet, downfield shift due to adjacent oxygen atom.[6]
C11-H, C12-H (Olefinic)	~5.40 (m)	~130.5	Multiplet for trans- protons, typically slightly downfield of cis.[7]
C10-H <sub>2</sub> , C13-H <sub>2</sub> (Allylic)	~2.01 (m)	~32.6	Protons adjacent to the double bond.[7]
C2-H <sub>2</sub> (α to -O-CH <sub>2</sub> -)	~1.63 (p)	~28.6	Methylene group beta to the ester oxygen.[7]
C3-C9, C14-C17 (- (CH <sub>2</sub> )n-)	~1.2-1.4 (br m)	~26-30	Broad multiplet for the long aliphatic chain.[7]
C18-H <sub>3</sub> (Terminal	~0.88 (t)	~14.1	Triplet for the terminal methyl group.[7]
C19 (Carbonyl C=O)	-	~171.2	Carbonyl carbon of the ester.

#### **Mass Spectrometry (MS)**

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for identifying volatile compounds like pheromones. Under electron ionization (EI), **11(E)-Vaccenyl acetate** is expected to produce a characteristic fragmentation pattern.

Expected Key Fragments in EI-MS

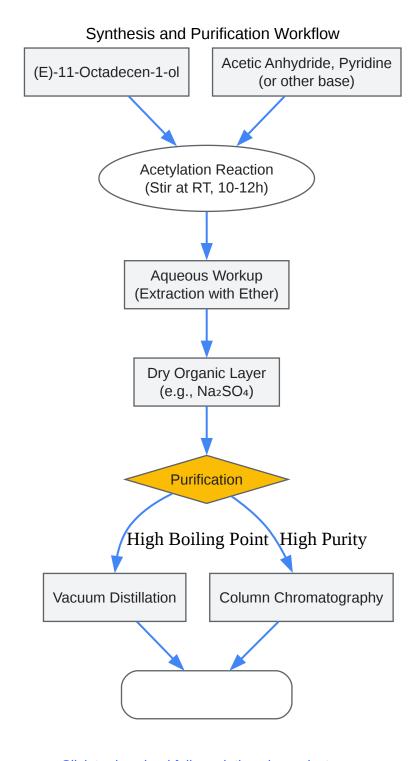


m/z Value	Proposed Fragment	Notes
310	[M] <sup>+</sup>	Molecular ion peak, may be weak or absent.
250	[M - CH₃COOH]+	A prominent peak resulting from the characteristic loss of acetic acid (60 Da), a key diagnostic fragment for acetate esters.[8]
61	[CH₃COOH₂] <sup>+</sup>	Fragment corresponding to protonated acetic acid.
43	[CH₃CO]+	Acetyl cation, often the base peak in the spectrum of acetate esters.

#### **Synthesis and Purification**

A common and straightforward method for synthesizing **11(E)-Vaccenyl acetate** is through the esterification of the corresponding alcohol, (E)-11-hexadecen-1-ol.[9]





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Caption: General workflow for the synthesis of **11(E)-Vaccenyl acetate**.

#### **Experimental Protocol: Acetylation**



- Reaction Setup: Dissolve (E)-11-octadecen-1-ol (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
- Reagent Addition: Add acetic anhydride (1.2-1.5 eq) to the solution dropwise while stirring at room temperature (20-40°C).[9]
- Reaction Monitoring: Allow the reaction to proceed for 10-12 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
- Workup: Quench the reaction by slowly adding water or a saturated NaHCO<sub>3</sub> solution.
   Extract the product into a nonpolar organic solvent like diethyl ether or hexane. Wash the organic layer sequentially with dilute HCl (if pyridine was used), saturated NaHCO<sub>3</sub> solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
  under reduced pressure. Purify the crude product by vacuum distillation or column
  chromatography on silica gel to yield pure 11(E)-Vaccenyl acetate.[9]

#### **Biological Activity and Signaling Context**

While **11(E)-Vaccenyl acetate** itself is not well-characterized biologically, the activity of its (Z)-isomer provides crucial context.

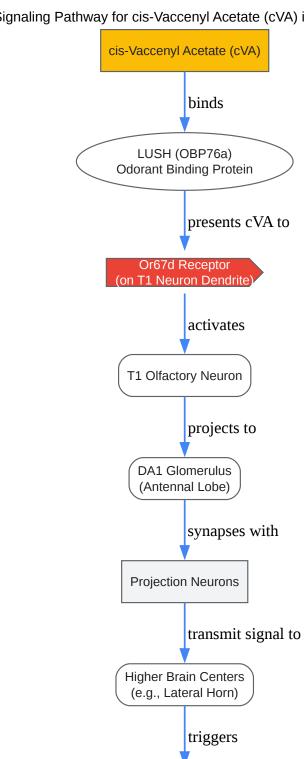
#### Role of the (Z)-Isomer in Drosophila

Cis-vaccenyl acetate (cVA) is a multifunctional pheromone in Drosophila melanogaster.[3] It is produced by males and transferred to females during mating.[3] It influences several behaviors:

- Aggregation: Attracts both males and females to food sources.[10][11]
- Courtship Inhibition: Suppresses courtship behavior in males towards mated females, preventing wasted reproductive effort.[3]
- Female Receptivity: Enhances a female's receptivity to copulation.

This signaling is primarily mediated by the odorant receptor Or67d, which is expressed in T1 sensory neurons on the fly's antenna.[2][5]





Signaling Pathway for cis-Vaccenyl Acetate (cVA) in Drosophila

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Caption: Known signaling pathway for the related pheromone cis-vaccenyl acetate.



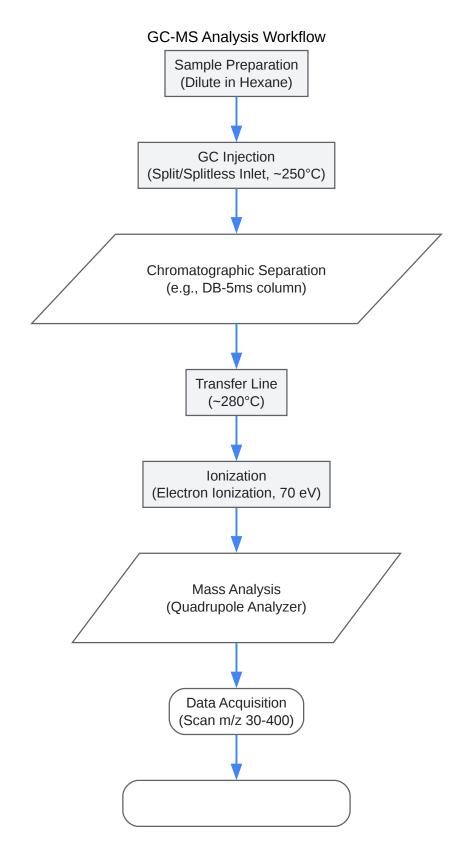
#### Potential Role of the (E)-Isomer

In many insect species, geometric isomers of a primary pheromone component can act as behavioral antagonists. For instance, in the beet webworm moth, the presence of the (Z)-isomer of 11-tetradecen-1-yl acetate inhibits the attraction of males to the active (E)-isomer.[12] It is plausible that **11(E)-Vaccenyl acetate** could play a similar role, potentially by competing for the Or67d receptor without activating it, or by activating a different neural circuit. However, specific studies on the biological activity of **11(E)-Vaccenyl acetate** are required to confirm its function.

# Detailed Experimental Protocols Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general method for the analysis of **11(E)-Vaccenyl acetate**.





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Caption: A typical workflow for the GC-MS analysis of a pheromone sample.



- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in a GC-grade solvent like hexane (1 mL) to create a 1 mg/mL stock solution. Further dilute as necessary to achieve a final concentration of 1-10 μg/mL.
- GC Instrument and Column: Use a gas chromatograph equipped with a low-bleed capillary column suitable for semi-volatile compounds, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness).[13]
- GC Conditions:
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]
  - Injector: Set to 250°C with an appropriate split ratio (e.g., 20:1).
  - Oven Program: Start at an initial temperature of 50-80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.[14]
- MS Conditions:
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.[14]
  - Scan Range: Scan from m/z 30 to 400.[14]
- Data Analysis: Identify the 11(E)-Vaccenyl acetate peak by comparing its retention time and mass spectrum with an authentic standard or library data (e.g., NIST).

#### Protocol 2: Nuclear Magnetic Resonance (NMR) Analysis

This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra.

- Sample Preparation:
  - Accurately weigh 5-25 mg of the purified sample for <sup>1</sup>H NMR (or 50-100 mg for <sup>13</sup>C NMR) into a clean, dry NMR tube.[7]



- Add 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl<sub>3</sub>).[7]
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[7]
- Spectrometer Setup:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Tune and shim the probe on the sample to achieve optimal magnetic field homogeneity.[7]
- ¹H NMR Acquisition:
  - Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum. A larger number of scans will be required due to the low natural abundance of <sup>13</sup>C.
- 2D NMR Acquisition (for full assignment):
  - COSY (Correlation Spectroscopy): To establish <sup>1</sup>H-<sup>1</sup>H spin-spin coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded <sup>1</sup>H and <sup>13</sup>C atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) <sup>1</sup>H <sup>13</sup>C correlations, which is useful for assigning quaternary carbons and piecing together
     molecular fragments.

#### Conclusion

**11(E)-Vaccenyl acetate** is a structurally defined long-chain ester whose full biological significance is yet to be elucidated. As the geometric isomer of a key insect pheromone, it represents an important target for synthesis and biological screening. The structural, spectroscopic, and methodological data compiled in this guide provide a foundational resource



for researchers and scientists working to understand its properties and potential applications in chemical ecology and pest management.

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